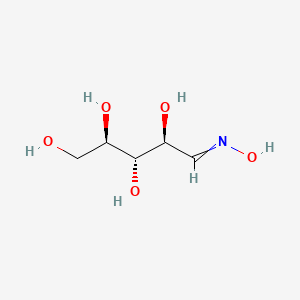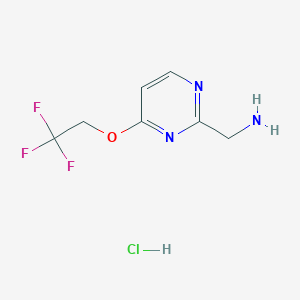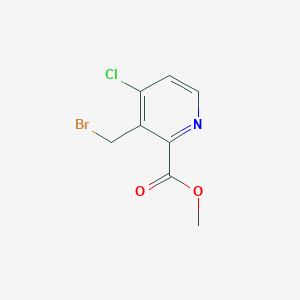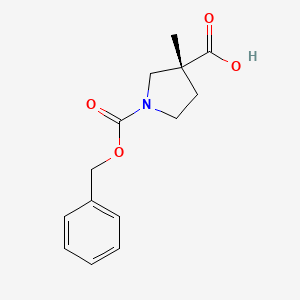
D-Ribose, oxime (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5 and a molecular weight of 165.14454 It is an oxime derivative of D-Ribose, a naturally occurring sugar Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom, which is double-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose, oxime (9CI) typically involves the reaction of D-Ribose with hydroxylamine. One common method is the condensation reaction, where D-Ribose reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of D-Ribose, oxime (9CI) .
Industrial Production Methods
Industrial production of D-Ribose, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Ribose, oxime (9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
D-Ribose, oxime (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of D-Ribose, oxime (9CI) involves its interaction with specific molecular targets. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thereby restoring its activity. This reaction is facilitated by the nucleophilic nature of the oxime group, which forms a bond with the phosphorylated enzyme, leading to the release of the organophosphate and reactivation of AChE .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime derivative with potential therapeutic uses.
Uniqueness
D-Ribose, oxime (9CI) is unique due to its specific structure and the presence of the ribose moiety, which may confer distinct biochemical properties compared to other oximes.
Properties
CAS No. |
6272-50-0 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+ |
InChI Key |
OKDOWAAKOUUJPX-LZCJLJQNSA-N |
SMILES |
C(C(C(C(C=NO)O)O)O)O |
Isomeric SMILES |
C(C(C(C(/C=N/O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)

![5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole](/img/structure/B1430149.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)



![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)


![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)
![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)

